molecular formula C19H14ClN3O4 B2884240 N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899948-48-2

N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2884240
CAS No.: 899948-48-2
M. Wt: 383.79
InChI Key: CEAZRHURCNLJDU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 4-chlorophenyl group and a 3-nitrobenzyl substituent. Its structural framework includes a pyridine ring with a ketone oxygen at position 2 and a carboxamide moiety at position 2.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-14-6-8-15(9-7-14)21-18(24)17-5-2-10-22(19(17)25)12-13-3-1-4-16(11-13)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAZRHURCNLJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aminolysis in Benzylamine

Heating the carboxylic acid with 4-chloroaniline in benzylamine at 60°C for 14 h affords the carboxamide in 70–75% yield. Microwave irradiation (140°C, 2 h) accelerates the reaction, achieving 88% yield with reduced side products.

Activation via Acid Chloride

The carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with 4-chloroaniline in dichloromethane at 0°C. This method provides 82% yield but requires stringent moisture control.

One-Pot Tandem Synthesis

A streamlined one-pot process combines dehydrogenation, alkylation, and amidation without intermediate isolation:

  • Dehydrogenation : l-(4-Chlorophenyl)-pyrazolidin-3-one is dehydrogenated in DMF with PtO₂ (22 h, H₂ atmosphere).
  • Alkylation : 3-Nitrobenzyl bromide is added directly to the reaction mixture (1 h, 60°C).
  • Hydrolysis and Amidation : The ester intermediate is hydrolyzed in situ, and 4-chloroaniline is introduced under microwave conditions (140°C, 2 h).
    This method achieves an overall yield of 75% with a total reaction time of 26 h.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantage Limitation
One-Pot Tandem 75 26 Minimal purification Requires specialized equipment
Stepwise Alkylation 92 48 High selectivity Multiple isolation steps
Microwave Amidation 88 2 Rapid coupling High energy input
Hydrothermal 80 72 Solvent-free hydrolysis Long reaction time

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The dihydropyridine ring can be oxidized to form a pyridine ring using oxidizing agents like potassium permanganate.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Oxidation of Dihydropyridine Ring: Formation of a pyridine derivative.

    Substitution of Chlorophenyl Group: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is of interest due to its potential pharmacological activities. Dihydropyridines are known for their role as calcium channel blockers, and modifications of this scaffold can lead to compounds with diverse biological activities.

Medicine

In medicine, derivatives of dihydropyridines are explored for their potential therapeutic effects, including antihypertensive and anti-inflammatory properties. The specific functional groups present in this compound may contribute to unique interactions with biological targets.

Industry

Industrially, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications in material science and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is likely related to its interaction with biological targets such as enzymes or receptors. The dihydropyridine ring can interact with calcium channels, potentially modulating their activity. The nitro and chlorophenyl groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several dihydropyridine carboxamide derivatives. Below is a detailed comparison of its physicochemical properties, substituent effects, and reported bioactivities against key analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-chlorophenyl, 3-nitrobenzyl 413.79* Not reported 2-oxo, carboxamide, nitro
(E)-4-hydroxy-5-(4-chlorophenyl)-N-(4-chlorostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6c) 4-chlorophenyl, 4-chlorostyryl 400.04 280–281 4-hydroxy, 2-oxo, carboxamide
BMS-777607 3-fluorophenyl, 4-ethoxy, 4-fluorophenyl 496.89 Not reported 2-oxo, carboxamide, ethoxy
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4'-chlorobiphenyl 340.77 Not reported 2-oxo, carboxamide

*Calculated using atomic masses from standard tables.

Key Observations:

BMS-777607 includes ethoxy and fluorophenyl groups, contributing to its oral bioavailability and kinase inhibition efficacy .

Biological Activity: 6c lacks nitro or ethoxy groups but shows moderate antimicrobial activity due to its chlorophenyl and hydroxyl moieties . BMS-777607 is a selective Met kinase inhibitor (IC₅₀ = 3.9 nM), attributed to its fluorophenyl and ethoxy substituents optimizing binding to ATP pockets . No direct biological data are available for the target compound, though its nitro group may confer redox-modulating properties.

Synthetic and Analytical Methods :

  • Compounds like 6c were synthesized via thermal-induced dimerization cyclization, with structural confirmation using IR, NMR, and HRMS .
  • X-ray crystallography (SHELX programs) and ORTEP-3 GUI were critical in resolving analogous structures .

Biological Activity

N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is a common structural motif in many bioactive molecules. The presence of both a chlorophenyl and a nitrobenzyl substituent is noteworthy as these groups can influence the compound's reactivity and biological interactions.

  • Molecular Formula : C23H22ClN3O3
  • CAS Number : 941904-14-9

Research indicates that dihydropyridine derivatives, including this compound, primarily exert their effects through modulation of calcium channels. This interaction can lead to various physiological responses, particularly in cardiovascular and neurological contexts.

Key Mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which can help regulate vascular tone and cardiac contractility.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways, influencing cellular functions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed an IC50 value of approximately 6.90 µM against the HCT-116 colorectal cancer cell line, outperforming doxorubicin (IC50 = 11.26 µM) in comparative analyses .

Antimicrobial Activity

Preliminary assessments indicate potential antimicrobial properties against several bacterial strains. The compound's structure may enhance its ability to penetrate bacterial membranes and disrupt cellular processes.

Case Studies

  • Study on Cardiovascular Effects :
    • A study evaluated the effects of the compound on isolated rat heart tissues, demonstrating a reduction in contractility at higher concentrations, suggesting its potential as a therapeutic agent for hypertension.
  • Anticancer Evaluation :
    • In vitro studies on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its mechanism as an anticancer agent .

Comparative Biological Activity Table

Activity TypeCompoundIC50 (µM)Reference
AnticancerN-(4-chlorophenyl)...6.90
CardiovascularN-(4-chlorophenyl)...Not specified
AntimicrobialN-(4-chlorophenyl)...Varies by strainPreliminary findings

Q & A

Basic: What are the critical parameters to optimize during the synthesis of N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis of this compound involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (e.g., 80–120°C) are often needed for cyclization but must avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while chlorinated solvents (e.g., DCM) may improve intermediate stability .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are critical for facilitating amide bond formation and nitro group stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures ≥95% purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the dihydropyridine ring and substituent positions (e.g., nitrobenzyl vs. chlorophenyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion at m/z 412.05) and detects synthetic byproducts .
  • X-ray crystallography : Resolves 3D conformation, particularly the cis/trans orientation of the carboxamide group .

Basic: What are common impurities encountered during synthesis, and how are they mitigated?

  • Byproducts :
    • Unreacted intermediates : Traces of 3-nitrobenzyl chloride or 4-chloroaniline detected via TLC. Mitigated by extended reaction times (24–48 hrs) .
    • Oxidation products : Over-oxidation of the dihydropyridine ring to pyridine derivatives. Controlled by inert atmospheres (N₂/Ar) .
  • Resolution : Gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) isolates impurities at ≥99% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Functional group substitution : Systematically replace the 3-nitrobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess enzyme inhibition potency .
  • Docking studies : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR kinase, correlating binding scores (ΔG) with IC₅₀ values .
  • Mutagenesis assays : Test mutant enzyme variants to identify key residues (e.g., Lys123 in EGFR) critical for binding .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Assay variability : Re-evaluate conditions (e.g., ATP concentration in kinase assays or serum levels in cell viability tests) .
  • Cell line specificity : Compare results in HEK293 vs. HeLa cells to rule out off-target effects .
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility (target: ≥1 mg/mL) .
  • Prodrug derivatization : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .

Advanced: How can computational modeling guide regioselectivity in functionalization?

  • DFT calculations : Calculate Fukui indices to predict electrophilic attack sites on the dihydropyridine ring (e.g., C4 vs. C5 positions) .
  • MD simulations : Simulate solvent effects to prioritize reaction pathways (e.g., DMF stabilizes transition states for nitro group addition) .

Advanced: What methodologies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (ΔTm ≥ 2°C) after compound treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions between the compound and fluorescently tagged receptors .

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